molecular formula C14H14ClN3O2S B12696940 2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride CAS No. 53930-42-0

2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride

Cat. No.: B12696940
CAS No.: 53930-42-0
M. Wt: 323.8 g/mol
InChI Key: BPBGMZMGLZCRCK-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride is a chemical compound known for its significant pharmacological properties. It is primarily used as an active ingredient in cardiotonic drugs, which are medications that increase the contractility of the heart muscle. This compound has been studied extensively for its potential therapeutic applications in treating heart failure and other cardiovascular conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride involves several steps. One of the key intermediates in its synthesis is 2-methoxy-4-(methylsulfanyl)benzoic acid. This intermediate can be synthesized using two alternative approaches:

  • Starting from 4-methyl-3-nitrobenzenesulfonic acid.
  • Starting from 2-methyl-5-nitrophenol.

The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of related cardiotonic drugs .

The final steps involve the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in polyphosphoric acid or phosphorus oxychloride. The resulting methylsulfanyl derivatives are then oxidized using m-chloroperbenzoic acid or peracetic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The process is optimized for higher yields and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid.

    Cyclization Agents: Polyphosphoric acid, phosphorus oxychloride.

Major Products

The major products formed from these reactions include the oxidized derivatives of the compound, which retain the core imidazo[4,5-b]pyridine structure.

Scientific Research Applications

2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride involves its interaction with cardiac muscle cells. The compound increases the contractility of the heart muscle by enhancing calcium ion influx into the cells. This leads to stronger and more efficient heart contractions, which is beneficial in treating heart failure .

Comparison with Similar Compounds

Similar Compounds

    Sulmazole: Another cardiotonic drug with a similar structure and mechanism of action.

    Isomazole: A related compound used in the treatment of cardiovascular diseases.

Uniqueness

2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to enhance cardiac contractility without causing significant side effects makes it a valuable compound in the treatment of heart failure .

Properties

CAS No.

53930-42-0

Molecular Formula

C14H14ClN3O2S

Molecular Weight

323.8 g/mol

IUPAC Name

2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine;hydrochloride

InChI

InChI=1S/C14H13N3O2S.ClH/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13;/h3-8H,1-2H3,(H,15,16,17);1H

InChI Key

BPBGMZMGLZCRCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3.Cl

Origin of Product

United States

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